(S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate

PSMA Radioligand Therapy Prostate Cancer

(S)-Dimethyl 2-(tert-butoxycarbonylamino)hexanedioate (CAS 615258-01-0, C₁₃H₂₃NO₆, MW 289.32) is the Nα-Boc-protected, Cα,Cδ-dimethyl ester derivative of L-2-aminoadipic acid—a non-proteinogenic, chain-extended homolog of L-glutamic acid bearing an additional methylene in the side chain. As a protected chiral synthon, it provides orthogonal amino and carboxyl protection compatible with both Boc- and Fmoc-strategy solid-phase peptide synthesis (SPPS), enabling selective, sequential deprotection for regioselective amide bond formation.

Molecular Formula C13H23NO6
Molecular Weight 289.32 g/mol
Cat. No. B12590925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-dimethyl 2-(tert-butoxycarbonylamino)hexanedioate
Molecular FormulaC13H23NO6
Molecular Weight289.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCC(=O)OC)C(=O)OC
InChIInChI=1S/C13H23NO6/c1-13(2,3)20-12(17)14-9(11(16)19-5)7-6-8-10(15)18-4/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m0/s1
InChIKeyWMHDXSNIVADUCW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Dimethyl 2-(tert-butoxycarbonylamino)hexanedioate: A Chiral C6 Dicarboxylic Building Block for Peptide and Targeted Therapeutic Design


(S)-Dimethyl 2-(tert-butoxycarbonylamino)hexanedioate (CAS 615258-01-0, C₁₃H₂₃NO₆, MW 289.32) is the Nα-Boc-protected, Cα,Cδ-dimethyl ester derivative of L-2-aminoadipic acid—a non-proteinogenic, chain-extended homolog of L-glutamic acid bearing an additional methylene in the side chain . As a protected chiral synthon, it provides orthogonal amino and carboxyl protection compatible with both Boc- and Fmoc-strategy solid-phase peptide synthesis (SPPS), enabling selective, sequential deprotection for regioselective amide bond formation [1]. The (S)-configuration at C2 preserves the natural L-amino acid stereochemistry required for incorporation into bioactive peptides and peptidomimetics [2].

Why (S)-Dimethyl 2-(tert-butoxycarbonylamino)hexanedioate Cannot Be Casually Replaced by Glutamate, Aspartate, or Pimelate Analogs


The C6 adipate backbone of this compound is not a trivial extension of the more common C5 glutarate (glutamic acid) scaffold. Systematic structure–activity relationship (SAR) studies in PSMA-targeted radiopharmaceuticals have demonstrated that altering side-chain length by even a single methylene unit produces dramatic—and non-linear—changes in target binding affinity, tumor uptake, and off-target organ accumulation [1]. Specifically, the C6 aminoadipic acid (Aad) scaffold yields a tumor-to-kidney absorbed dose ratio 7.1-fold higher than the clinical benchmark [¹⁷⁷Lu]Lu-PSMA-617, while the one-carbon-longer C7 pimelic acid analog loses over 98% of tumor uptake [1]. In parallel, in de novo peptide fold engineering, (S)-2-aminoadipic acid is uniquely capable of adopting a well-defined turn conformation as evidenced by diagnostic NOE patterns and coupling constants—a structural property that neither glutamate (too short) nor aminopimelate (too long) can replicate [2]. These findings establish that the chain-length specificity of this building block is a non-interchangeable determinant of both pharmacological and structural performance.

Quantitative Differentiation Evidence for (S)-Dimethyl 2-(tert-butoxycarbonylamino)hexanedioate Against Chain-Length and Protecting-Group Analogs


PSMA Tumor Uptake: C6 Aad Scaffold Delivers 9-Fold Higher Tumor Accumulation than C7 Pimelate Analog

In a direct head-to-head comparison of Glu-urea-based PSMA ligands, replacing the native L-glutamic acid (C5) with L-2-aminoadipic acid (C6, Aad) yielded [⁶⁸Ga]Ga-HTK03149 with a tumor uptake of 19.1 ± 6.37 %IA/g at 1 h post-injection, compared to only 2.10 ± 0.28 %IA/g for the C7 pimelic acid analog [⁶⁸Ga]Ga-HTK03189A—a 9.1-fold difference [1]. The corresponding PSMA binding affinities (Ki) were 6.99 ± 0.80 nM for the Aad derivative vs. 550 ± 35.7 nM for the Api (aminopimelic acid) derivative—a 79-fold loss in affinity with a single additional methylene [1]. Furthermore, the Aad-based [¹⁷⁷Lu]Lu-HTK03149 achieved a 7.1-fold increase in tumor-to-kidney absorbed dose ratio compared to the clinical-stage [¹⁷⁷Lu]Lu-PSMA-617, with a 145% increase in tumor absorbed dose and 70% reduction in kidney absorbed dose [1].

PSMA Radioligand Therapy Prostate Cancer Structure-Activity Relationship Tumor Targeting

Subnanomolar PSMA Inhibition with 2-Aminoadipic Acid-Derived Ligands Versus Lysine-Based Canonical Scaffolds

A dedicated medicinal chemistry campaign demonstrated that 2-aminoadipic acid serves as an effective replacement for lysine in the canonical urea-based PSMA inhibitor scaffold [1]. Compound 13b, constructed on the 2-aminoadipic acid core, exhibited an IC₅₀ of 0.075 ± 0.005 nM against PSMA—among the most potent PSMA ligands reported [1]. Across the aminoadipic acid-derived series with a 6-atom P1 linker, all compounds displayed subnanomolar IC₅₀ values (11a: 0.35 ± 0.01 nM; 11b: 0.28 ± 0.09 nM; 12: 0.20 ± 0.11 nM), comparing favorably to the benchmark lysine-based inhibitor DCIBzL (IC₅₀ = 0.021 ± 0.004 nM, 7-atom linker) while accessing a distinct binding mode confirmed by five X-ray co-crystal structures (PDB: 5OF0, 6H7Y, 6HKJ, 6H7Z) [1]. The authors explicitly concluded that aminoadipic acid 'serves as an excellent substitute for the traditional lysine' [1].

PSMA Inhibition Medicinal Chemistry X-ray Crystallography Linker Optimization

Well-Defined Beta-Sheet Turn Conformation: (S)-2-Aminoadipic Acid vs. Shorter-Chain Glutamic Acid

In artificial beta-sheet model systems, (S)-2-aminoadipic acid (Aaa) serves as a turn unit connecting a hydrogen-bonding template to peptide strands [1]. ¹H NMR spectroscopic analysis in CDCl₃ revealed that the aminoadipic acid unit exhibits patterns of nuclear Overhauser effects (NOEs) and coupling constants fully consistent with a well-defined turn conformation, enabling the peptide to fold into a beta-sheet structure that dimerizes through parallel beta-sheet interactions [1]. The extra methylene in the Aad side chain (C6, vs. C5 in glutamic acid) provides the spatial reach necessary to connect the template to the peptide strand while maintaining proper backbone geometry for β-sheet hydrogen bonding; glutamic acid (C5) lacks sufficient length to serve this architectural role without introducing conformational strain [1]. This property was described as 'a significant step toward modeling the type of parallel β-sheet interactions that occur in protein aggregation' [1].

Peptide Engineering Beta-Sheet Folding NMR Spectroscopy Turn Mimetics Protein Aggregation Models

Boc-Dimethyl Ester Orthogonal Protection Strategy Enables Selective Deprotection and Regioselective Coupling

The target compound features three orthogonal protecting groups: an Nα-Boc carbamate (acid-labile, cleaved by TFA), a Cα-methyl ester, and a Cδ-methyl ester. This design enables a sequential deprotection strategy: (i) TFA-mediated Boc removal to liberate the Nα-amine for peptide coupling, (ii) selective hydrolysis of the less hindered Cδ-methyl ester (or the Cα-methyl ester under controlled conditions) for regioselective amide bond formation . In contrast, the free diacid Boc-L-2-aminoadipic acid (CAS 77302-72-8) requires activation of both carboxyl groups simultaneously, necessitating additional protection/deprotection steps [1]. The more elaborate orthogonal protection scheme reported by Yadav and Taylor (Alloc/tert-butyl/acetol) required 11 synthetic steps with only 6.5% overall yield [1], whereas the target Boc-dimethyl ester is commercially available as a single, well-characterized intermediate, offering significant simplification of synthetic workflows .

Peptide Synthesis Orthogonal Protection SPPS Building Block Design

Enantiomeric Integrity: (S)-Configuration Ensures Compatibility with L-Peptide Biology vs. D-Enantiomer

The (S)-configuration at C2 of the target compound corresponds to the natural L-amino acid stereochemistry found in all ribosomally synthesized peptides and proteins. The D-enantiomer, Boc-D-2-aminoadipic acid (CAS 110544-97-3, as the free diacid), would produce peptides with inverted stereochemistry at the Aad residue, fundamentally altering backbone geometry, hydrogen-bonding patterns, and biological recognition . Chiral HPLC methods have been developed and validated for the determination of enantiomeric purity of N-Boc amino acid derivatives, achieving resolution (Rs) values of 2.2–12.5 and enabling detection of as little as 0.05% of the undesired enantiomer [1]. This analytical capability is critical for therapeutic peptide manufacturing, where diastereomeric impurities arising from enantiomer contamination can introduce undesired pharmacological or toxicological effects [1]. The target compound, as a single (S)-enantiomer building block, eliminates the risk of racemization during subsequent coupling steps when used under standard peptide synthesis conditions .

Chiral Purity Enantiomer Differentiation Peptide Bioactivity Quality Control

High-Value Application Scenarios for (S)-Dimethyl 2-(tert-butoxycarbonylamino)hexanedioate Based on Quantitative Differentiation Evidence


PSMA-Targeted Theranostic Ligand Development Requiring Optimized Tumor-to-Kidney Ratios

Programs developing next-generation PSMA radioligands for prostate cancer imaging (PET) and therapy should prioritize the C6 Aad scaffold. [⁶⁸Ga]Ga-HTK03149 achieves 19.1 %IA/g tumor uptake with kidney uptake of only 2.13–4.41 %IA/g, and [¹⁷⁷Lu]Lu-HTK03149 delivers a 7.1-fold improvement in tumor-to-kidney absorbed dose ratio over [¹⁷⁷Lu]Lu-PSMA-617 [1]. This compound provides the protected chiral building block needed to access this privileged chemical space.

Conformationally Constrained Peptide and Beta-Sheet Mimetic Engineering

For research groups designing artificial beta-sheet constructs, foldamers, or peptide models of protein aggregation, (S)-2-aminoadipic acid is the only residue length capable of serving as a turn unit connecting a hydrogen-bonding template to a peptide strand with proper backbone geometry—as validated by diagnostic NOE and coupling constant patterns in ¹H NMR studies [2]. The target compound provides the appropriately protected form for solid-phase incorporation.

Regioselective Peptide Macrocyclization Requiring Side-Chain Carboxyl Differentiation

When synthetic routes demand selective amide bond formation at either the α- or δ-carboxyl position of an aminoadipic acid residue, the dimethyl ester form of this building block enables controlled, sequential saponification under mild conditions, avoiding the need for the 11-step orthogonal protection synthesis that yields only 6.5% overall product [3]. This is particularly valuable for the synthesis of cyclic peptides and depsipeptides where regioselective ring closure is required.

Structure-Activity Relationship Studies Probing Chain-Length Effects in Dicarboxylic Amino Acid Pharmacophores

The systematic SAR evidence showing that Glu (C5), Aad (C6), and Api (C7) produce non-linear changes in PSMA affinity (Ki = 6.99 nM for Aad vs. 550 nM for Api) and tumor uptake (19.1 vs. 2.10 %IA/g) establishes this compound as an essential component of any chain-length optimization library for dicarboxylic amino acid-containing ligands [1]. Procurement of the C6 building block is mandatory for complete SAR coverage of the methylene scan.

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